molecular formula C6H9ClO2S B110704 (R)-3-(Acetylthio)isobutyryl Chloride CAS No. 74345-73-6

(R)-3-(Acetylthio)isobutyryl Chloride

Cat. No. B110704
CAS RN: 74345-73-6
M. Wt: 180.65 g/mol
InChI Key: LUDPWTHDXSOXDX-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-(Acetylthio)isobutyryl Chloride” is a chemical compound with the molecular formula C6H9ClO2S1. It is not intended for human or veterinary use and is primarily used for research1.



Synthesis Analysis

The synthesis of “®-3-(Acetylthio)isobutyryl Chloride” is not explicitly mentioned in the search results. However, a related compound, Isobutyryl chloride, is prepared by chlorination of isobutyric acid2. A patent describes a continuous production device for isobutyryl chloride synthesis3, which might be adapted for the synthesis of “®-3-(Acetylthio)isobutyryl Chloride”.



Molecular Structure Analysis

The molecular structure of “®-3-(Acetylthio)isobutyryl Chloride” is not explicitly provided in the search results. However, the molecular formula is C6H9ClO2S1.



Chemical Reactions Analysis

The specific chemical reactions involving “®-3-(Acetylthio)isobutyryl Chloride” are not detailed in the search results. However, isobutyryl chloride, a related compound, is known to undergo many reported transformations2. It reacts with triethylamine to give 2,2,4,4-tetramethylcyclobutanedione2. When treated with hydrogen fluoride, it forms the corresponding acid fluoride2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(Acetylthio)isobutyryl Chloride” are not explicitly provided in the search results. However, a related compound, isobutyryl chloride, is a colorless liquid with a density of 1.017 g/mL at 25 °C2. It has a melting point of -90 °C and a boiling point of 91-93 °C2.


Scientific Research Applications

Stereospecificity in Chloride Ion Channels

  • Research Context : Investigation of chiral analogs of 2-(p-chlorophenoxy)isobutyric acid (clofibric acid) revealed the importance of chirality on chloride ion flux in channels. This study contributes to understanding the stereospecificity of chloride ion channels in biological systems (Bettoni et al., 1987).

Acylation Reactions in Organic Chemistry

  • Research Context : The use of acylthio compounds, including (R)-3-(Acetylthio)isobutyryl Chloride, for acylation reactions in organic chemistry. This involves reactions with phenols, amines, and acids, showcasing the versatility of these compounds in synthesizing various derivatives (Sakakibara et al., 1988).

Catalytic Properties in Material Science

  • Research Context : Studies on surface organometallic chemistry (SOMC) where (R)-3-(Acetylthio)isobutyryl Chloride and related compounds are used for modifying solid surfaces, aiding in the development of new catalysts and understanding the physical and chemical nature of surfaces (Song et al., 2012).

Development of Optically Active Ligands

  • Research Context : Synthesis of new optically active ligands using compounds such as (R)-3-(Acetylthio)isobutyryl Chloride. These ligands have applications in potentiometric sensors and in understanding enantioselectivity toward various substrates (Kertész et al., 2009).

Precursors in Synthesis of Chiral Compounds

  • Research Context : The role of (R)-3-(Acetylthio)isobutyryl Chloride in the synthesis of value-added chiral compounds such as antibiotics and vitamins. It's used as a precursor in microbial production processes (Matsumoto et al., 2012).

Future Directions

The future directions for the use or study of “®-3-(Acetylthio)isobutyryl Chloride” are not explicitly mentioned in the search results. However, given its use in research1, it may have potential applications in the synthesis of other chemical compounds.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. Always consult a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

S-[(2R)-3-chloro-2-methyl-3-oxopropyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPWTHDXSOXDX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474040
Record name (R)-3-(Acetylthio)isobutyryl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Acetylthio)isobutyryl Chloride

CAS RN

74345-73-6
Record name (R)-3-(Acetylthio)isobutyryl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(Acetylthio)isobutyryl Chloride
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